molecular formula C18H11ClN2OS B2878415 5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole CAS No. 866038-59-7

5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole

Cat. No.: B2878415
CAS No.: 866038-59-7
M. Wt: 338.81
InChI Key: RJRXEYYAVOUUQZ-UHFFFAOYSA-N
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Description

“5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole” is a chemical compound with the molecular formula C18H11ClN2OS . It is also known by other synonyms such as "3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinyl phenyl sulfide" .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring, a pyridinyl group, and a phenylsulfanyl group . The exact 3D conformer and other structural details can be found in databases like ChemSpider .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 338.81074 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Antimicrobial and Antitumor Activity

Compounds similar to "5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole" have been synthesized and evaluated for their potential antimicrobial and antitumor activities. For instance, studies have demonstrated the synthesis of bis(s-triazole Schiff-base)s with functionalized side chains, showing significant in vitro antitumor activity against various cell lines, as evaluated through IC50 values obtained via the MTT assay (Hu, Hou, Xie, & Huang, 2008). Additionally, novel tetrazole derivatives, containing benzoxazole or phenylsulfonyl moiety, have been synthesized and tested for antifungal activity, demonstrating significant sensitivity against certain fungal strains (Łukowska-Chojnacka, Mierzejewska, Milner-Krawczyk, Bondaryk, & Staniszewska, 2016).

Light Harvesting and Nonlinear Optical Properties

Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which share structural similarities with "this compound," have revealed their potential applications in light harvesting. These studies involved geometry optimization and the investigation of intermolecular interactions and nonlinear optical properties, indicating the compounds' relevance in the development of novel inhibitor molecules and their applications in designing new dye-sensitized solar cells (Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).

Photosensitive Poly(benzoxazole) Precursors

Research into photosensitive poly(benzoxazole) (PBO) precursors has led to the development of new materials based on poly(o-hydroxyazomethine) and photosensitive compounds. These precursors exhibit sensitivity and contrast suitable for fine positive image formation, showcasing the application of benzoxazole derivatives in advanced material science and photolithography (Ebara, Shibasaki, & Ueda, 2002).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of benzoxazoles, including those with substitutions at the phenylsulfanyl and pyridinyl groups, have been extensively studied. These investigations aim to elucidate the structural properties and potential biological activities of these compounds, contributing to the broader understanding of their chemical and pharmacological profiles (Tekiner-Gulbas, Temiz-Arpaci, Yildiz, & Altanlar, 2007).

Properties

IUPAC Name

5-chloro-2-(2-phenylsulfanylpyridin-3-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-12-8-9-16-15(11-12)21-17(22-16)14-7-4-10-20-18(14)23-13-5-2-1-3-6-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRXEYYAVOUUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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